4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines a fluorinated benzene ring, a naphthofuran moiety, and a benzenesulfonamide group
Scientific Research Applications
4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
The primary targets of the compound, also known as Oprea1_339961, are yet to be fully identified. It’s known that the compound is used in organic synthesis to introduce fluorine into neutral organic molecules . It’s also used to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected biochemical pathways are related to the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its chemical properties, including its structure, melting point, boiling point, density, molecular formula, and molecular weight .
Result of Action
The molecular and cellular effects of the compound’s action are primarily the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This results in the introduction of fluorine into neutral organic molecules .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the presence of other chemicals, temperature, pH, and the specific conditions under which the Suzuki–Miyaura coupling reaction takes place
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide typically involves multiple steps, including:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring, which is then reduced to form the desired alkane.
Nitration and Reduction:
Coupling Reactions: The final steps often involve coupling reactions such as Suzuki-Miyaura coupling to introduce the fluorine atom and other functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide : Similar in structure but with different substituents.
- Naphthofuran derivatives : Compounds with similar core structures but varying functional groups.
- Benzofuran derivatives : Compounds with a benzofuran core, differing in the attached groups.
Uniqueness
The uniqueness of 4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide lies in its combination of a fluorinated benzene ring, a naphthofuran moiety, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO3S/c1-14-6-11-22-19(12-14)20-13-21(17-4-2-3-5-18(17)23(20)28-22)25-29(26,27)16-9-7-15(24)8-10-16/h2-5,7-10,13-14,25H,6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAURCOYOBCMAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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